2,4-Dihydroxythiazole

Anticancer Thiazole derivatives Cytotoxicity

2,4-Dihydroxythiazole (CAS 625-85-4) features a distinct LogP 0.55, PSA 81.59 Ų hydrogen bond donor/acceptor profile superior to 2,4-thiazolidinedione for CNS drug discovery and solubility optimization. It enables systematic SAR exploration at the 2- and 4-hydroxyl positions for anticancer derivatives with reported IC?? 2.57 µM against MCF-7. Ideal for building diverse thiazole libraries and naphthoquinone-specific analytical detection. Order high-purity analytical or research-grade material.

Molecular Formula C3H3NO2S
Molecular Weight 117.13 g/mol
CAS No. 625-85-4
Cat. No. B183402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dihydroxythiazole
CAS625-85-4
Molecular FormulaC3H3NO2S
Molecular Weight117.13 g/mol
Structural Identifiers
SMILESC1=C(NC(=O)S1)O
InChIInChI=1S/C3H3NO2S/c5-2-1-7-3(6)4-2/h1,5H,(H,4,6)
InChIKeyMQYUOKQDHLEQAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dihydroxythiazole CAS 625-85-4: A Privileged Thiazole Scaffold for Heterocyclic Synthesis and Biological Evaluation


2,4-Dihydroxythiazole (CAS 625-85-4) is a five-membered heterocyclic compound with the molecular formula C3H3NO2S and a molecular weight of 117.13 g/mol [1]. It features a thiazole ring core bearing hydroxyl groups at the 2- and 4-positions, existing in tautomeric equilibrium with 4-hydroxy-2(3H)-thiazolone . This compound serves as a fundamental building block in medicinal chemistry and heterocyclic synthesis, acting as a precursor for a diverse array of bioactive thiazole derivatives with reported anticancer, antimicrobial, and enzyme inhibitory properties . Its dual hydroxy-thiazole functionality enables versatile reactivity, including participation in condensation and substitution reactions, making it a strategically important intermediate for constructing complex molecular architectures .

Why Generic Thiazole Derivatives Cannot Replace 2,4-Dihydroxythiazole in Critical Applications


While thiazole derivatives are broadly recognized for their pharmacological diversity, the specific 2,4-dihydroxy substitution pattern confers a unique combination of physicochemical properties and reactivity that directly impacts synthetic utility and biological performance . Unlike other thiazole analogs, such as 2,4-thiazolidinedione (CAS 2295-31-0), which is primarily associated with PPARγ agonism in diabetes [1], or 2,4-disubstituted thiazoles with variable substituents, 2,4-dihydroxythiazole possesses a distinctive hydrogen bond donor/acceptor profile (LogP 0.55, PSA 81.59 Ų) . This profile translates into differential solubility and metabolic stability that cannot be replicated by other thiazole cores . Furthermore, its specific reactivity as a nucleophile and its ability to form metal chelates distinguish it from other heterocyclic scaffolds, making direct substitution without compromising experimental outcomes impossible . The quantitative evidence presented below demonstrates why this precise compound must be selected over its closest analogs for specific research and industrial applications.

Quantitative Evidence for Selecting 2,4-Dihydroxythiazole over Other Thiazole Analogs


Enhanced Antiproliferative Activity Against MCF-7 Breast Cancer Cells Compared to Staurosporine

A synthesized thiazole derivative (compound 4c) containing the 2,4-dihydroxythiazole core demonstrated an IC50 of 2.57 µM against MCF-7 breast cancer cells, which is 2.6-fold more potent than the positive control staurosporine (IC50 = 6.77 µM) under identical assay conditions . This indicates that the 2,4-dihydroxy substitution pattern on the thiazole ring contributes significantly to enhanced antiproliferative activity, providing a clear advantage over other thiazole scaffolds lacking this specific substitution.

Anticancer Thiazole derivatives Cytotoxicity

Superior Physicochemical Profile for Drug-Likeness Compared to 2,4-Thiazolidinedione

2,4-Dihydroxythiazole exhibits a calculated LogP of 0.55 and a polar surface area (PSA) of 81.59 Ų . In comparison, the structurally related 2,4-thiazolidinedione (TZD) scaffold has a LogP of -0.83 and a PSA of 75.63 Ų [1]. The higher LogP of 2,4-dihydroxythiazole suggests improved membrane permeability, while the larger PSA indicates a better balance of hydrogen bonding capacity, which are critical parameters for optimizing oral bioavailability and CNS penetration .

Medicinal Chemistry Drug Design Physicochemical Properties

Specific and Sensitive Colorimetric Detection of Naphthoquinones with a Detection Limit of 0.1 µg

2,4-Dihydroxythiazole has been demonstrated as a specific reagent for naphthoquinones in spot test analyses, achieving a detection limit of 0.1 µg [1]. This level of sensitivity and selectivity is not observed for other common spot test reagents like rhodanine or barbituric acid, which exhibit different detection limits and less specificity for quinone derivatives [1]. The unique color reaction with 2,4-dihydroxythiazole provides a rapid and reliable method for identifying and quantifying naphthoquinones in complex mixtures.

Analytical Chemistry Spot Test Reagent

Proven Versatility as a Precursor for Diverse Thiazole Derivatives with Validated Biological Activities

2,4-Dihydroxythiazole serves as a key intermediate in the synthesis of a wide range of 2,4-disubstituted thiazole derivatives with demonstrated biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects [1]. In contrast, other thiazole precursors, such as simple 2-aminothiazole, offer less structural diversity due to limited functional group compatibility . The dual hydroxyl groups of 2,4-dihydroxythiazole enable multiple synthetic transformations, including alkylation, acylation, and cyclization reactions, which are essential for constructing complex pharmacophores and exploring structure-activity relationships (SAR) [2].

Synthetic Chemistry Heterocyclic Chemistry Medicinal Chemistry

Optimal Application Scenarios for 2,4-Dihydroxythiazole Based on Quantitative Differentiation


Lead Optimization in Anticancer Drug Discovery Programs Targeting MCF-7 and HepG2 Cell Lines

Given its demonstrated ability to serve as a core scaffold for derivatives with potent antiproliferative activity (IC50 = 2.57 µM against MCF-7 cells, outperforming staurosporine), 2,4-dihydroxythiazole is ideally suited as a starting point for structure-activity relationship (SAR) studies aimed at developing novel anticancer agents. Researchers can systematically modify the 2- and 4-hydroxyl groups to generate focused libraries of thiazole derivatives for screening against MCF-7 and HepG2 cancer cell lines, with the goal of improving potency, selectivity, and pharmacokinetic properties .

Design of CNS-Penetrant or Orally Bioavailable Drug Candidates Requiring Balanced Lipophilicity and Polarity

The favorable physicochemical profile of 2,4-dihydroxythiazole (LogP = 0.55, PSA = 81.59 Ų) positions it as a strategically advantageous scaffold for medicinal chemists designing drug candidates that require moderate lipophilicity for membrane permeability and sufficient polarity for aqueous solubility and hydrogen bonding. This profile is particularly relevant for CNS drug discovery programs where optimal LogP values typically range from 1 to 4, or for oral drug candidates where a balance between permeability and solubility is critical for achieving adequate bioavailability .

Development of Specific and Sensitive Colorimetric Spot Tests for Naphthoquinone Detection in Analytical and Forensic Laboratories

The established role of 2,4-dihydroxythiazole as a specific and sensitive reagent for naphthoquinones (detection limit 0.1 µg) makes it an essential chemical for analytical, quality control, and forensic laboratories requiring rapid, low-cost, and reliable identification of quinone derivatives. This application is particularly valuable for screening natural product extracts, monitoring industrial processes involving quinones, or performing preliminary forensic analyses where specific color reactions can guide more detailed instrumental investigations [1].

Synthesis of Diverse Thiazole-Based Compound Libraries for Broad-Spectrum Biological Screening

The dual hydroxyl groups of 2,4-dihydroxythiazole provide a versatile handle for generating structurally diverse thiazole derivatives through alkylation, acylation, and cyclization reactions. This synthetic flexibility makes it a preferred building block for constructing compound libraries for broad-spectrum biological screening, including antimicrobial, anti-inflammatory, and enzyme inhibition assays. The ability to efficiently explore chemical space around the thiazole core maximizes the potential for discovering novel bioactive molecules across multiple therapeutic areas [2].

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